molecular formula C10H7BrN2O3 B1383468 4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1803572-42-0

4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B1383468
M. Wt: 283.08 g/mol
InChI Key: YCDVXNIANVNCMU-UHFFFAOYSA-N
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Description

The compound “4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular formula of the compound is C10H7BrN2O3 . The structure comprises a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has focused on developing efficient synthesis methods for related pyrazole derivatives, often as intermediates in creating other compounds, including insecticides and pharmaceuticals. For example, one study describes the synthesis of a pyrazole derivative, showcasing a method with high product yield and purity, indicating potential for industrial application (Niu Wen-bo, 2011).

  • Structural and Spectral Investigations : Investigations into the structure and spectral properties of pyrazole compounds provide insights into their chemical behavior. For instance, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combined experimental and theoretical approaches to understand its molecular structure and electronic transitions (S. Viveka et al., 2016).

  • Molecular Rearrangements and Reactions : Research has also been conducted on the molecular rearrangements and reactions of pyrazole derivatives, contributing to the understanding of their chemical reactivity and potential applications in synthetic chemistry (T. Higashino et al., 1983).

Applications in Material Science and Pharmacology

  • Nonlinear Optical Properties : Some pyrazole derivatives demonstrate potential as nonlinear optical materials, indicating their use in optical applications. A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates showed these compounds have significant nonlinear optical properties, useful in optical limiting applications (B. Chandrakantha et al., 2013).

  • Pharmacological Potential : There's research indicating the use of pyrazole derivatives in pharmacology. For instance, a study synthesized a series of pyrazole derivatives and evaluated them for analgesic and anti-inflammatory activities, finding some compounds with significant activity (P. D. Gokulan et al., 2012).

properties

IUPAC Name

4-bromo-3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c11-7-8(10(15)16)12-13(9(7)14)6-4-2-1-3-5-6/h1-5,12H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDVXNIANVNCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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